JH-Xiv-68-3 Demonstrates a >25-Fold Improvement in Biochemical Potency Over Its Predecessor
In a direct comparison, JH-Xiv-68-3 exhibited a >25-fold improvement in biochemical potency against DYRK1A compared to its predecessor, the non-macrocyclic inhibitor AC15. [1]
| Evidence Dimension | Biochemical potency (IC50) against DYRK1A |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | AC15: 329 nM |
| Quantified Difference | >25-fold improvement |
| Conditions | Z'LYTE enzyme activity assay (ThermoFisher) |
Why This Matters
This quantifiable potency gain validates the macrocyclization strategy and ensures JH-Xiv-68-3 is a sufficiently potent probe for DYRK1A inhibition, unlike the weaker, less selective predecessor.
- [1] Scite.ai. Selective Macrocyclic Inhibitors of DYRK1A/B. 2022. View Source
